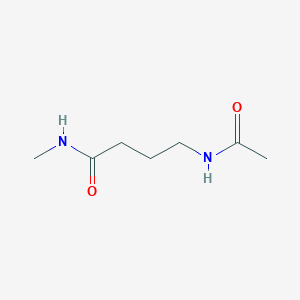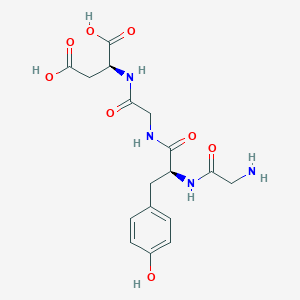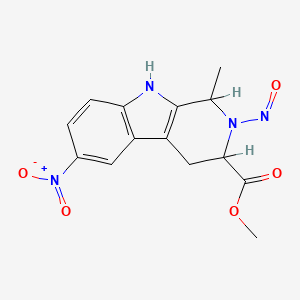
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The nitro and nitroso groups are introduced through nitration and nitrosation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The nitro and nitroso groups play a crucial role in its bioactivity, potentially interacting with enzymes and receptors involved in cellular processes . The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another indole derivative with similar structural features.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anticancer properties.
2- (2-Chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido indole-1-carboxylic acid methyl ester: A related compound with different substituents.
Uniqueness
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester is unique due to its specific combination of nitro and nitroso groups, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
144605-96-9 |
|---|---|
Molekularformel |
C14H14N4O5 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
methyl 1-methyl-6-nitro-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H14N4O5/c1-7-13-10(6-12(14(19)23-2)17(7)16-20)9-5-8(18(21)22)3-4-11(9)15-13/h3-5,7,12,15H,6H2,1-2H3 |
InChI-Schlüssel |
IKTLBDPHWJHKRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CC(N1N=O)C(=O)OC)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


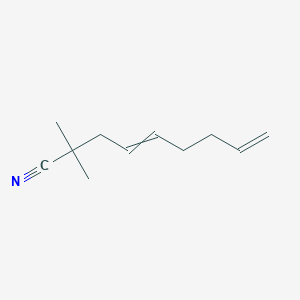

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)
![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
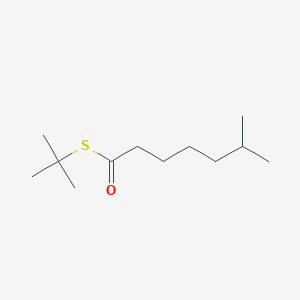
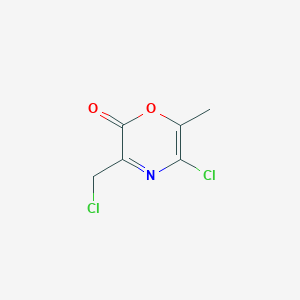


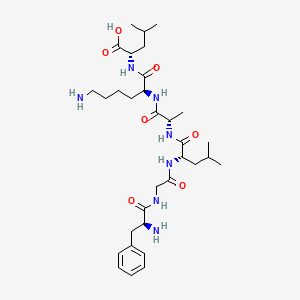
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
